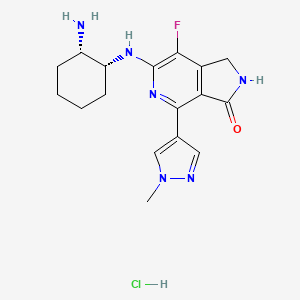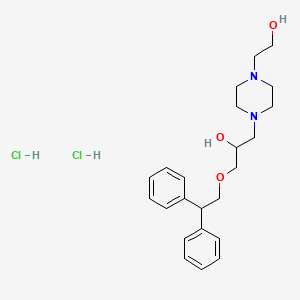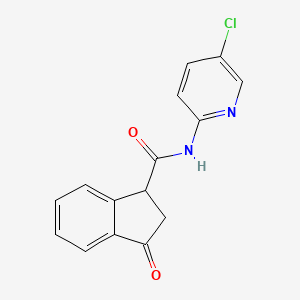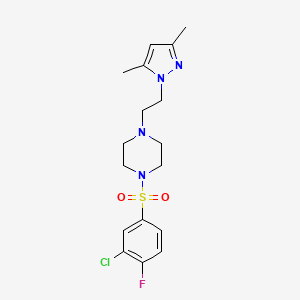
TAK-659 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de TAK-659 est un inhibiteur double, oral, réversible et puissant de la tyrosine kinase de la rate et de la tyrosine kinase 3 de type FMS. Il a démontré une activité inhibitrice dans les modèles précliniques du lymphome diffus à grandes cellules B et une activité clinique en monothérapie chez les patients atteints de lymphome diffus à grandes cellules B récidivant ou réfractaire .
Mécanisme D'action
Target of Action
TAK-659 Hydrochloride is an investigational, oral, reversible, and potent dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) . These kinases play crucial roles in the signaling pathways of cells, particularly in the regulation of cell growth and survival .
Mode of Action
This compound interacts with its targets, SYK and FLT3, by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cell behavior .
Biochemical Pathways
The inhibition of SYK and FLT3 by this compound affects several biochemical pathways. SYK is involved in the B-cell receptor signaling pathway, which is crucial for B-cell development and function . FLT3 is involved in the regulation of cell growth and survival . Therefore, the inhibition of these kinases can lead to the disruption of these pathways and their downstream effects, such as cell proliferation and survival .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed quickly with a median Tmax of approximately 2 hours . It has a long terminal half-life of approximately 37 hours . The exposure of this compound generally increases with dose, indicating dose-dependent pharmacokinetics .
Result of Action
This selective cytotoxicity is potentially beneficial for the treatment of diseases like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) .
Analyse Biochimique
Biochemical Properties
TAK-659 Hydrochloride interacts with two key enzymes: SYK and FLT3 . These interactions are crucial for its role in biochemical reactions. SYK and FLT3 are tyrosine kinases involved in the signaling pathways of cells, playing a significant role in cell proliferation and survival .
Cellular Effects
This compound has shown to have significant effects on various types of cells, particularly in diffuse large B-cell lymphoma (DLBCL). It has demonstrated inhibitory activity in preclinical models of DLBCL and single-agent clinical activity in patients with relapsed or refractory (R/R) DLBCL .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a dual inhibitor of SYK and FLT3 . By inhibiting these enzymes, this compound interferes with the signaling pathways within the cell, leading to a decrease in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a long terminal half-life of approximately 37 hours . This suggests that the compound has good stability and could have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, daily oral administration of this compound at 60mg/kg over 21 days leads to significant antitumor activity . The effects of different dosages and any potential toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Given its role as an inhibitor of SYK and FLT3, it is likely involved in the metabolic pathways associated with these enzymes .
Transport and Distribution
Given its role as a dual inhibitor of SYK and FLT3, it is likely that it interacts with transporters or binding proteins associated with these enzymes .
Subcellular Localization
Given its role as a dual inhibitor of SYK and FLT3, it is likely localized to the areas of the cell where these enzymes are found .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles du chlorhydrate de TAK-659 impliquent la préparation de la structure principale suivie de l'introduction du sel de chlorhydrate. Les voies de synthèse spécifiques et les méthodes de production industrielle sont propriétaires et ne sont pas divulguées publiquement en détail. le composé est généralement synthétisé par une série de réactions organiques impliquant la formation d'intermédiaires clés, suivie d'une purification et d'une conversion à la forme de sel de chlorhydrate .
Analyse Des Réactions Chimiques
Le chlorhydrate de TAK-659 subit diverses réactions chimiques, notamment :
Oxydation : Le chlorhydrate de TAK-659 peut subir des réactions d'oxydation, qui peuvent impliquer l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction du chlorhydrate de TAK-659 peuvent impliquer des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Le chlorhydrate de TAK-659 peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Applications de la recherche scientifique
Le chlorhydrate de TAK-659 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de la tyrosine kinase de la rate et de la tyrosine kinase 3 de type FMS dans diverses réactions chimiques.
Biologie : Le chlorhydrate de TAK-659 est utilisé dans les études biologiques pour étudier ses effets sur les voies de signalisation cellulaire et son potentiel en tant qu'agent thérapeutique.
Médecine : Le chlorhydrate de TAK-659 est en cours d'investigation dans des essais cliniques pour son potentiel à traiter divers types de lymphomes, y compris le lymphome diffus à grandes cellules B et la leucémie lymphoïde chronique
Mécanisme d'action
Le chlorhydrate de TAK-659 exerce ses effets en inhibant l'activité de la tyrosine kinase de la rate et de la tyrosine kinase 3 de type FMS. Ces kinases sont impliquées dans les voies de signalisation cellulaire qui régulent la prolifération, la survie et la différenciation cellulaires. En inhibant ces kinases, le chlorhydrate de TAK-659 perturbe ces voies de signalisation, conduisant à l'induction de la mort cellulaire dans les cellules tumorales tout en épargnant les cellules non tumorales .
Applications De Recherche Scientifique
TAK-659 hydrochloride has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of spleen tyrosine kinase and FMS-like tyrosine kinase 3 in various chemical reactions.
Biology: this compound is used in biological studies to investigate its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: This compound is being investigated in clinical trials for its potential to treat various types of lymphoma, including diffuse large B-cell lymphoma and chronic lymphocytic leukemia
Comparaison Avec Des Composés Similaires
Le chlorhydrate de TAK-659 est unique dans son inhibition double de la tyrosine kinase de la rate et de la tyrosine kinase 3 de type FMS. Les composés similaires incluent :
Entospletinib : Un inhibiteur sélectif de la tyrosine kinase de la rate.
Giltéritinib : Un inhibiteur sélectif de la tyrosine kinase 3 de type FMS.
Propriétés
IUPAC Name |
6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O.ClH/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19;/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23);1H/t11-,12+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFBXMEFRIEGV-ZVWHLABXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2698549.png)


![3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid](/img/structure/B2698556.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2698557.png)
![N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2698559.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)


![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698569.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2698571.png)

